2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a bromophenyl group, a sulfanyl group, and a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the following steps:
S-Alkylation: The initial step involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone.
Reduction: The resulting ketone is then reduced to form the desired secondary alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of 2-[(4-bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanone.
Reduction: Formation of 2-[(4-phenyl)sulfanyl]-1,1-diphenyl-1-ethanol.
Substitution: Formation of 2-[(4-substituted phenyl)sulfanyl]-1,1-diphenyl-1-ethanol.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups are key functional groups that can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- 2-[(4-Bromophenyl)thio]-1,1-diphenyl-1-ethanol
- 2-[(4-Bromophenyl)oxy]-1,1-diphenyl-1-ethanol
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl, thio, and oxy analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARFOHRHVNQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Br)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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